(S)-3-Bromo-pyrrolidine hydrochloride molecular weight and formula
(S)-3-Bromo-pyrrolidine hydrochloride molecular weight and formula
An In-depth Technical Guide to (S)-3-Bromo-pyrrolidine Hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of (S)-3-Bromo-pyrrolidine hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical properties, strategic applications in medicinal chemistry, a validated synthesis protocol, and essential safety and handling procedures.
Core Molecular and Physical Properties
(S)-3-Bromo-pyrrolidine hydrochloride is a pyrrolidine derivative featuring a bromine atom at the C-3 position with a specific (S)-stereochemistry, supplied as a hydrochloride salt. This configuration is crucial for its role in creating stereospecific interactions with biological targets.
Molecular Profile
A summary of the key quantitative data for (S)-3-Bromo-pyrrolidine hydrochloride is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉BrClN | [1] |
| Molecular Weight | 186.48 g/mol | [1] |
| CAS Number | 1354010-91-5 | [1] |
| Canonical SMILES | C1C(C[NH2+]C1)Br.[Cl-] | |
| InChI Key | GCKYGRPMTUNGBJ-WCCKRBBISA-N | [1] |
Physicochemical Characteristics
| Property | Value | Source(s) |
| Appearance | Solid | [2] |
| Storage Temperature | 2-8°C | [1][3] |
| Purity | Typically ≥95% | [2] |
The Strategic Importance in Drug Development
The pyrrolidine ring is a prevalent scaffold in a multitude of FDA-approved drugs, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[4][5] The introduction of a bromine atom in (S)-3-Bromo-pyrrolidine hydrochloride serves as a versatile synthetic handle for introducing further molecular complexity.
Applications as a Pharmaceutical Intermediate
Pharmaceutical intermediates are the crucial link between basic chemical research and the industrial production of drugs.[] They are instrumental in the development of new therapeutics by enabling the modification of lead compounds to enhance efficacy and reduce toxicity.[] (S)-3-Bromo-pyrrolidine hydrochloride is a prime example of such an intermediate, employed in the synthesis of a wide array of biologically active molecules.
The pyrrolidine moiety is a key component in drugs targeting a range of conditions, from viral infections to metabolic disorders.[5][7][8] The stereochemistry of the pyrrolidine ring is often critical for biological activity, making enantiomerically pure building blocks like (S)-3-Bromo-pyrrolidine hydrochloride highly valuable.[9]
Synthesis and Workflow
The synthesis of chiral pyrrolidines is a well-established area of organic chemistry. A common strategy involves the use of a chiral starting material, such as L-proline or a derivative, to ensure the desired stereochemistry in the final product. A plausible synthetic route to (S)-3-Bromo-pyrrolidine hydrochloride is outlined below.
Hypothetical Synthesis Protocol
This protocol describes a potential pathway starting from (S)-1-Boc-3-hydroxypyrrolidine, a commercially available starting material.
Step 1: Sulfonylation of the Hydroxyl Group
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Dissolve (S)-1-Boc-3-hydroxypyrrolidine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add a base (e.g., triethylamine or pyridine) to the solution.
-
Slowly add a sulfonylating agent (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) dropwise to the cooled solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the sulfonylated intermediate.
Step 2: Nucleophilic Substitution with Bromide
-
Dissolve the sulfonylated intermediate in a polar aprotic solvent (e.g., dimethylformamide or acetone).
-
Add a source of bromide ions (e.g., lithium bromide or sodium bromide).
-
Heat the reaction mixture to facilitate the Sₙ2 reaction, which proceeds with inversion of stereochemistry. The temperature and reaction time will depend on the specific sulfonate leaving group.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture, dilute with water, and extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain (R)-1-Boc-3-bromopyrrolidine.
Step 3: Deprotection to Yield the Final Product
-
Dissolve the purified (R)-1-Boc-3-bromopyrrolidine in a suitable solvent (e.g., methanol or dioxane).
-
Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in dioxane).
-
Stir the reaction at room temperature until the deprotection is complete, as indicated by TLC.
-
Remove the solvent under reduced pressure to yield (S)-3-Bromo-pyrrolidine hydrochloride as a solid.
Synthesis Workflow Diagram
Caption: Synthetic pathway for (S)-3-Bromo-pyrrolidine hydrochloride.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-Bromo-pyrrolidine hydrochloride.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for similar brominated organic compounds and hydrochlorides should be followed. These compounds can be irritants to the skin, eyes, and respiratory system.[2][10]
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or PVC).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][11] Keep the container tightly closed. The recommended storage temperature is between 2-8°C.[1][3]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
(S)-3-Bromo-pyrrolidine hydrochloride is a valuable and versatile chiral building block in the field of medicinal chemistry. Its well-defined stereochemistry and the synthetic utility of the bromo substituent make it an important starting material for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development.
References
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4-drugdiscovery.com. 3-(3-Bromo-phenoxy)-pyrrolidine hydrochloride. Available from: [Link]
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Hill Brothers Chemical Company. SAFETY DATA SHEET. Available from: [Link]
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National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
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Pharmaceuticals and Medical Devices Agency. Safety Information. Available from: [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
- Google Patents. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
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PubMed. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Available from: [Link]
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ResearchGate. Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. Available from: [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
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precisionFDA. BROMOPRIDE. Available from: [Link]
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